molecular formula C16H14N2O2 B089327 2-Ethyl-3-phenylquinoxaline 1,4-dioxide CAS No. 15034-22-7

2-Ethyl-3-phenylquinoxaline 1,4-dioxide

Numéro de catalogue: B089327
Numéro CAS: 15034-22-7
Poids moléculaire: 266.29 g/mol
Clé InChI: PNCGHFYGKVTCDV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Ethyl-3-phenylquinoxaline 1,4-dioxide, also known as this compound, is a useful research compound. Its molecular formula is C16H14N2O2 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of 2-Ethyl-3-phenylquinoxaline 1,4-Dioxide

The synthesis of quinoxaline 1,4-dioxides typically involves methods such as oxidation of quinoxaline derivatives or the Beirut reaction, which allows for the introduction of various substituents at specific positions on the quinoxaline ring . The synthetic routes can be optimized to enhance the yield and selectivity of the desired compound.

Table 1: Common Synthesis Methods for Quinoxaline 1,4-Dioxides

MethodDescriptionYield (%)
Direct OxidationOxidation of quinoxaline derivatives using oxidizing agentsVariable
Beirut ReactionHeterocyclization involving benzofuroxansHigh
Condensation ReactionsReactions with dicarbonyl compoundsModerate

Antibacterial Properties

This compound has demonstrated significant antibacterial activity against various pathogens. Research indicates that derivatives within this class can act as prodrugs that are activated by bacterial enzymes, enhancing their efficacy against resistant strains .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. Studies have shown that certain derivatives exhibit selective cytotoxicity against tumor cells under hypoxic conditions, which is a common characteristic of solid tumors . This selectivity may be leveraged in designing targeted cancer therapies.

Antiparasitic Effects

Research highlights the effectiveness of quinoxaline 1,4-dioxides against parasitic infections such as malaria and leishmaniasis. For instance, derivatives have been identified that inhibit the growth of Plasmodium falciparum, the causative agent of malaria .

Case Study: Antimycobacterial Activity

A notable study focused on the synthesis and evaluation of derivatives of 2-formylquinoxaline 1,4-dioxide for their antimycobacterial activity against Mycobacterium tuberculosis. The results indicated that some compounds exhibited low cytotoxicity while maintaining high efficacy against resistant strains .

Case Study: Antifungal Activity

Another research effort explored the antifungal properties of quinoxaline derivatives. Compounds demonstrated MIC values comparable to established antifungal agents like amphotericin B against pathogenic fungi such as Candida spp. .

Challenges and Future Directions

Despite their promising biological activities, several challenges remain regarding the use of quinoxaline 1,4-dioxides in clinical settings. Issues such as low solubility and potential mutagenicity need to be addressed through further chemical modifications and optimization strategies . Future research may focus on enhancing the pharmacokinetic profiles and reducing side effects associated with these compounds.

Analyse Des Réactions Chimiques

Beirut Reaction for Core Formation

The quinoxaline 1,4-dioxide scaffold is typically synthesized via the Beirut reaction, involving cyclization of benzofuroxans with 1,3-dicarbonyl compounds (Figure 1) . For example:

  • Key Example : Reaction of 5,6-dichlorobenzofuroxan with acetylacetone in the presence of K₂CO₃ yields 6,7-dichloro-3-methylquinoxaline 1,4-dioxide derivatives .

  • Regioselectivity : Substituents at C6 are favored in nucleophilic substitutions due to conjugation with the electron-withdrawing 2-carboxylate group .

Starting Material Reagent Product Yield Reference
Benzofuroxan 14a Acetylacetone2-Acyl-6,7-difluoroquinoxaline 1,4-dioxide65–83%
5,6-DichlorobenzofuroxanPiperazine6-Piperazinyl-3-methylquinoxaline 1,4-dioxide21%

Amine-Mediated Reduction

The 1,4-dioxide moiety undergoes selective reduction by amines to mono- or fully deoxygenated products :

  • General Protocol : Ethyl 3-phenylquinoxaline-2-carboxylate 1,4-di-N-oxide reacts with amines (e.g., methylamine, hydroxylamine) in ethanol under reflux, yielding mono-N-oxides (1a , 1b ) or quinoxaline (1c ) .

  • Chemoselectivity : Hydrazines (e.g., phenylhydrazine) preferentially reduce the N-oxide groups over ester functionalities .

Amine Product Yield (%) Conditions
Methylamine3-Phenylquinoxaline-2-carboxylate N-4-oxide45Reflux, 2 hr
Hydroxylamine3-Phenylquinoxaline-2-carboxylate62Reflux, 2 hr
AnilineNo reductionReflux, 2 hr

Halogen Replacement

Chlorine atoms at C6/C7 are susceptible to nucleophilic substitution with amines (e.g., piperazine, morpholine) :

  • Example : 6,7-Dichloro-3-methylquinoxaline 1,4-dioxide reacts with piperazine in DMF at 50°C, yielding 6-piperazinyl derivatives (4–6 ) with regioselectivity at C6 .

  • Mechanism : Stabilization of the Meisenheimer intermediate enhances reactivity at C6 .

Substrate Amine Product Yield (%)
6,7-Dichloro derivativePiperazine6-Piperazinyl-3-methylquinoxaline 1,4-dioxide68
6,7-Dichloro derivativeMorpholine6-Morpholinyl-3-methylquinoxaline 1,4-dioxide54

Transamination and Alkylation

The 2-ethyl group participates in transamination reactions with dimethylacetal of N,N-dimethylformamide (DMADMF), forming enamine derivatives :

  • Example : 2-Ethyl-3-methylquinoxaline 1,4-dioxide reacts with DMADMF in o-xylene to yield enamines (33a , 33b ) in >80% yield .

  • Applications : Enamines serve as intermediates for further cyclization into pyridin-2-ones .

Sulfonamide Derivatives

Quinoxaline 1,4-dioxides undergo sulfonation at C6/C7 with chlorosulfonic acid, followed by ammonolysis to yield sulfonamide derivatives :

  • Example : 6-Chloro-3-phenylquinoxaline 1,4-dioxide reacts with chlorosulfonic acid and ammonia to form 6-sulfonamido derivatives (18 ) .

Reaction Step Reagents Product Yield (%)
SulfonationClSO₃H6-Chlorosulfonyl derivative74
AmmonolysisNH₃6-Sulfonamido derivative68

Biological Relevance

While not directly related to chemical reactions, 2-ethyl-3-phenylquinoxaline 1,4-dioxide derivatives exhibit:

  • Antimycobacterial Activity : MIC values of 6-piperazinyl derivatives against M. smegmatis range from 8–16 µg/mL .

  • Cytotoxic Selectivity : Hypoxia-selective cytotoxicity (e.g., IC₅₀ = 0.76 µM in HT-29 cells under hypoxia) .

Propriétés

Numéro CAS

15034-22-7

Formule moléculaire

C16H14N2O2

Poids moléculaire

266.29 g/mol

Nom IUPAC

3-ethyl-4-oxido-2-phenylquinoxalin-1-ium 1-oxide

InChI

InChI=1S/C16H14N2O2/c1-2-13-16(12-8-4-3-5-9-12)18(20)15-11-7-6-10-14(15)17(13)19/h3-11H,2H2,1H3

Clé InChI

PNCGHFYGKVTCDV-UHFFFAOYSA-N

SMILES

CCC1=C([N+](=O)C2=CC=CC=C2N1[O-])C3=CC=CC=C3

SMILES canonique

CCC1=C([N+](=O)C2=CC=CC=C2N1[O-])C3=CC=CC=C3

Synonymes

2-Ethyl-3-phenylquinoxaline 1,4-dioxide

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.